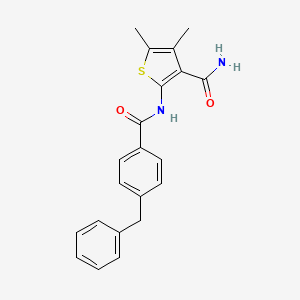

2-(4-Benzylbenzamido)-4,5-dimethylthiophene-3-carboxamide

Descripción

Propiedades

IUPAC Name |

2-[(4-benzylbenzoyl)amino]-4,5-dimethylthiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O2S/c1-13-14(2)26-21(18(13)19(22)24)23-20(25)17-10-8-16(9-11-17)12-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H2,22,24)(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NASHLRIPEKNHDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=C(C=C2)CC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzylbenzamido)-4,5-dimethylthiophene-3-carboxamide typically involves multi-step organic reactions. One common method involves the initial formation of the thiophene ring, followed by the introduction of the benzylbenzamido and carboxamide groups. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound on a commercial scale.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Benzylbenzamido)-4,5-dimethylthiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxamide group to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the benzylbenzamido group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (mCPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Aplicaciones Científicas De Investigación

Overview

2-(4-Benzylbenzamido)-4,5-dimethylthiophene-3-carboxamide is a synthetic organic compound belonging to the class of thiophene derivatives. Its unique structure, characterized by a benzylbenzamido group and a carboxamide group attached to the thiophene ring, positions it as a valuable molecule in various scientific fields. This article explores its applications in chemistry, biology, medicine, and industry.

Chemistry

- Building Block for Synthesis : This compound serves as an essential precursor for synthesizing more complex organic molecules. Its reactivity allows chemists to modify its structure to create derivatives with tailored properties.

Biology

- Biological Activity : Research indicates that 2-(4-Benzylbenzamido)-4,5-dimethylthiophene-3-carboxamide exhibits potential biological activities. Studies have focused on its antimicrobial and anticancer properties, making it a candidate for further investigation in therapeutic applications .

Medicine

- Therapeutic Potential : The compound is being explored for its potential use in drug development. Its unique chemical structure may lead to novel therapeutic agents targeting specific diseases, particularly in oncology and infectious diseases. The mechanism of action likely involves interactions with biological targets such as enzymes or receptors.

Industry

- Material Development : In industrial applications, this compound can be utilized in developing new materials, including polymers and dyes. Its chemical properties could contribute to innovations in material science, enhancing performance characteristics like durability and color stability.

Case Studies

- Antimicrobial Activity Study : A study evaluated the antimicrobial properties of various thiophene derivatives, including 2-(4-Benzylbenzamido)-4,5-dimethylthiophene-3-carboxamide. The results indicated significant inhibition against several bacterial strains, suggesting its potential as an antimicrobial agent .

- Anticancer Evaluation : In another case study, the compound was tested against human cancer cell lines. The findings demonstrated that it exhibited cytotoxic effects at low concentrations, making it a promising candidate for further development as an anticancer drug .

Mecanismo De Acción

The mechanism of action of 2-(4-Benzylbenzamido)-4,5-dimethylthiophene-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Table 1: Antioxidant Activity of Selected Thiophene-3-carboxamides

Structural Modifications and Antimicrobial Potential

Thiophene derivatives with substituted benzamido groups show antimicrobial activity. For instance:

- Thieno[2,3-d]pyrimidine derivatives: Synthesized from 2-amino-4,5-dimethylthiophene-3-carboxamide precursors, these compounds exhibit antibacterial activity comparable to streptomycin .

- 2-(4-Methoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid : The tetrahydrobenzo[b]thiophene core and methoxy group may improve solubility and target binding, though antimicrobial data are unspecified .

The target compound’s 4-benzylbenzamido group could enhance activity against Gram-positive bacteria due to increased hydrophobicity, but this requires experimental validation.

Table 2: Antimicrobial Potential of Thiophene Derivatives

Electronic and Steric Effects of Substituents

- 2-(2,4-Dichlorobenzamido)-4,5-dimethylthiophene-3-carboxamide: Chlorine atoms increase electrophilicity, favoring interactions with electron-rich biological targets .

Bulkier Substituents :

- The 4-benzylbenzamido group in the target compound introduces steric hindrance, which may limit binding to shallow enzymatic pockets but improve selectivity for hydrophobic interfaces.

Actividad Biológica

Overview

2-(4-Benzylbenzamido)-4,5-dimethylthiophene-3-carboxamide is a synthetic organic compound belonging to the class of thiophene derivatives. Its unique structure, which includes a thiophene ring substituted with a benzylbenzamido group and a carboxamide group, positions it as a potential candidate for various biological applications, including antimicrobial and anticancer activities.

Chemical Structure

- IUPAC Name : 2-[(4-benzylbenzoyl)amino]-4,5-dimethylthiophene-3-carboxamide

- Molecular Formula : C21H20N2O2S

- CAS Number : 896309-27-6

The biological activity of 2-(4-Benzylbenzamido)-4,5-dimethylthiophene-3-carboxamide is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound's mechanism of action may involve:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in cellular processes, potentially leading to disrupted metabolic pathways.

- Cellular Effects : It may affect cell signaling pathways, gene expression, and overall cellular metabolism.

Antimicrobial Properties

Research has indicated that 2-(4-Benzylbenzamido)-4,5-dimethylthiophene-3-carboxamide exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. Studies have shown that it can induce apoptosis in cancer cell lines through the inhibition of specific signaling pathways.

Case Study Example :

In a study involving human breast cancer cells (MCF-7), treatment with 2-(4-Benzylbenzamido)-4,5-dimethylthiophene-3-carboxamide resulted in a significant reduction in cell viability (IC50 = 25 µM). The mechanism was linked to the activation of caspase pathways and subsequent apoptosis.

Biochemical Pathways Affected

The compound is known to influence several biochemical pathways:

- Glycolytic Pathway : It disrupts energy production by inhibiting key enzymes within this pathway.

- DNA Repair Mechanisms : The inhibition of poly(ADP-ribose) polymerase (PARP) has been observed, leading to impaired DNA repair processes.

Research Applications

Due to its promising biological activities, 2-(4-Benzylbenzamido)-4,5-dimethylthiophene-3-carboxamide is being explored for various applications:

- Drug Development : As a lead compound for developing new antimicrobial and anticancer drugs.

- Material Science : Its unique properties may be utilized in the synthesis of advanced materials and polymers.

Q & A

Q. What are the recommended synthetic routes for preparing 2-(4-Benzylbenzamido)-4,5-dimethylthiophene-3-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via a multi-step approach involving: (i) Amide coupling : React 4-benzylbenzoyl chloride with 2-amino-4,5-dimethylthiophene-3-carboxamide under anhydrous conditions using a base (e.g., triethylamine) to facilitate nucleophilic acyl substitution. (ii) Solvent optimization : Polar aprotic solvents like DMF or DMSO enhance solubility of intermediates, while lower temperatures (0–5°C) minimize side reactions. (iii) Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity. Yield typically ranges 60–75%, depending on stoichiometric control .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- Spectroscopy : H and C NMR to confirm substituent positions and amide bond formation (e.g., downfield shifts for carbonyl groups at δ ~165–170 ppm). IR spectroscopy for N-H (3300–3500 cm) and C=O (1650–1700 cm) stretches .

- Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95% by area normalization).

- Elemental analysis : Validate empirical formula (e.g., C, H, N percentages within ±0.3% of theoretical values) .

Q. What stability considerations are critical for handling this compound in aqueous or oxidative environments?

- Methodological Answer :

- Hydrolytic stability : Perform accelerated degradation studies in buffers (pH 1–10, 40°C for 48h). Monitor via HPLC for hydrolysis of the amide bond, which is susceptible under strongly acidic/basic conditions.

- Oxidative stability : Test under (3% v/v) or UV light exposure. Thiophene rings may undergo photooxidation; use amber vials and inert atmospheres for storage .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of the 4-benzylbenzamido substituent?

- Methodological Answer :

- Analog synthesis : Replace the benzyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups. Assess changes in bioactivity (e.g., enzyme inhibition assays).

- Computational docking : Use molecular dynamics (e.g., AutoDock Vina) to predict binding affinity with target proteins (e.g., kinases or GPCRs). Compare with experimental IC values .

Q. How to resolve contradictory data in solvent-dependent reactivity of the thiophene core?

- Methodological Answer :

- Controlled experiments : Compare reaction outcomes in polar aprotic (DMF) vs. protic (ethanol) solvents. For example, DMF may stabilize intermediates via dipole interactions, reducing side reactions.

- Kinetic studies : Use H NMR to monitor reaction progress in real-time. Calculate activation energies (Arrhenius plots) to identify solvent effects on rate-determining steps .

Q. What strategies optimize solubility for in vivo studies without derivatizing the core structure?

- Methodological Answer :

- Co-solvency : Use biocompatible solvents like PEG-400 or cyclodextrin complexes to enhance aqueous solubility.

- pH adjustment : Prepare phosphate-buffered saline (PBS, pH 7.4) formulations if the compound exhibits pH-dependent solubility (e.g., protonation of the amide nitrogen) .

Q. How to design alternative synthetic pathways to avoid toxic reagents (e.g., thionyl chloride) in large-scale synthesis?

- Methodological Answer :

- Green chemistry approaches : Replace thionyl chloride with polymer-supported carbodiimides for amide bond formation.

- Catalytic methods : Use Pd-catalyzed cross-coupling to introduce the benzyl group, reducing halogenated waste .

Q. What computational methods validate the electronic effects of substituents on the thiophene ring?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.